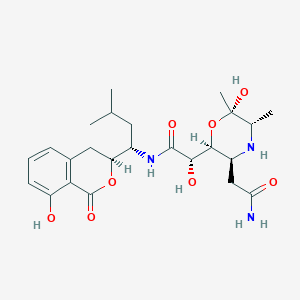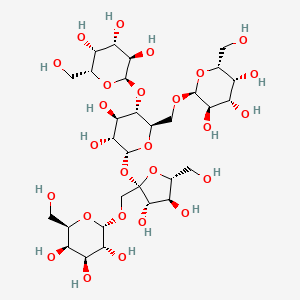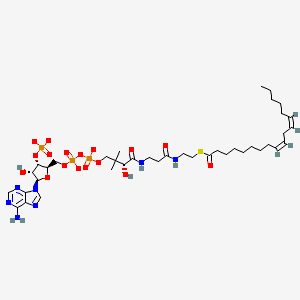
(Cyclopentadienyl)methylzinc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(eta(5)-cyclopentadienyl)methylzinc is an organozinc compound.
Wissenschaftliche Forschungsanwendungen
Allylzinc Precursor for Synthesis of Enriched Heterocycles
- (Cyclopentadienyl)methylzinc derivatives, such as cyclopent-2-enylzinc, have been used as precursors for allylmetallation of non-racemic imines, leading to the synthesis of enantiomerically enriched heterocycles like azetidines and piperidines. This showcases its potential in organic synthesis and drug development (Coffinet et al., 2016).
Mechanistic Studies in Polymerization Processes
- (Cyclopentadienyl)methylzinc compounds have been integral in experimental and computational studies investigating the mechanisms of copolymerization processes, such as the copolymerization of cyclohexene oxide and carbon dioxide using dizinc catalysts. These studies provide insights into catalyst structures and reaction pathways (Buchard et al., 2012).
Structural Studies and Bonding Analysis
- Research on the structural properties of (halomethyl)zinc reagents, which include (cyclopentadienyl)methylzinc compounds, has been conducted. These studies involve solution NMR and X-ray crystallography, providing valuable information on the molecular structure and bonding characteristics of these compounds (Denmark et al., 1992).
Applications in Asymmetric Catalysis
- Chiral derivatives of cyclopentadienyl ligands, closely related to (cyclopentadienyl)methylzinc, have shown great potential in asymmetric catalysis. They have been used in various catalytic enantioselective reactions, signifying their importance in producing chiral compounds (Newton et al., 2016).
Advancements in Cyclopentadienyl-Alkalimetal Chemistry
- Research on cyclopentadienyl-alkalimetal compounds, including (cyclopentadienyl)methylzinc, has led to new developments in their structural chemistry. This includes the discovery of oligomeric species and anionic metallocene sandwich complexes, enhancing our understanding of their bonding and applications (Harder, 1998).
Enhancing Polymerization Efficiency
- (Cyclopentadienyl)methylzinc compounds have been used in synthesizing macrocyclic proligands for dizinc and trizinc acetate complexes. These complexes exhibit high efficiency in the copolymerization of CO2 and cyclohexene oxide, indicating their significant role in polymer chemistry (Kember et al., 2009).
Crystal and Molecular Structure Analysis
- The crystal and molecular structure of cyclopentadienylzinc methyl has been thoroughly studied, providing key insights into its chain structure and coordination with zinc atoms. This research is vital for understanding the physical properties and potential applications of these compounds (Aoyagi et al., 1978).
Catalysis in Organic Synthesis
- Cyclopentadienylmethylzinc related compounds have been used in the development of palladium-tetraphosphine catalysts for high-turnover-number Negishi cross-coupling reactions. This illustrates their application in creating more efficient and selective catalysts for organic synthesis (Kondolff et al., 2006).
Eigenschaften
Produktname |
(Cyclopentadienyl)methylzinc |
|---|---|
Molekularformel |
C6H8Zn-2 |
Molekulargewicht |
145.5 g/mol |
IUPAC-Name |
carbanide;cyclopenta-1,3-diene;zinc |
InChI |
InChI=1S/C5H5.CH3.Zn/c1-2-4-5-3-1;;/h1-5H;1H3;/q2*-1; |
InChI-Schlüssel |
IKOHWBSLDFZRHN-UHFFFAOYSA-N |
Kanonische SMILES |
[CH3-].[CH-]1C=CC=C1.[Zn] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



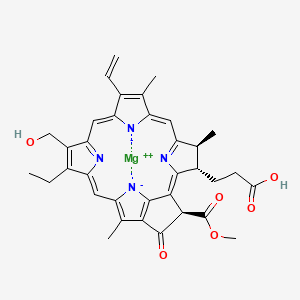
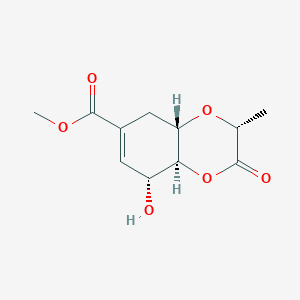
![(2R)-3-[[(2S)-1-cyclohexyl-3-(methylamino)propan-2-yl]amino]-2-[2-[3-(trifluoromethyl)phenyl]ethylamino]-1-propanol](/img/structure/B1264330.png)

![sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl-(2-methyl-1,2,4-triazol-3-yl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B1264333.png)

